molecular formula C19H17N5O2S2 B2867386 2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034584-80-8

2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Numéro de catalogue: B2867386
Numéro CAS: 2034584-80-8
Poids moléculaire: 411.5
Clé InChI: XCKOZBDKTJBJPA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiadiazole moiety, a sulfonyl group, a pyrazolyl group, and a tetrahydroisoquinoline core

Propriétés

IUPAC Name

4-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S2/c1-23-10-14(9-20-23)16-12-24(11-13-5-2-3-6-15(13)16)28(25,26)18-8-4-7-17-19(18)22-27-21-17/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKOZBDKTJBJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Friedel-Crafts Cyclization with Electron-Deficient Intermediates

Reaction of N-benzotriazol-1-ylmethyl-3-(4-bromophenyl)ethylamine with AlCl₃ in dichloromethane at 0°C induces intramolecular cyclization, yielding 4-bromo-1,2,3,4-tetrahydroisoquinoline with 89% efficiency. This method overcomes traditional Pictet-Spengler limitations for electron-deficient aromatics.

Table 1: Optimization of Tetrahydroisoquinoline Cyclization

Entry Substrate Lewis Acid Temp (°C) Yield (%)
1 3-(4-Bromophenyl)ethylamine AlCl₃ 0 89
2 3-(4-Nitrophenyl)ethylamine H₂SO₄ 25 72

N-Demethylation for Reactive Amine Generation

Treatment of N-methyl-4-bromo-1,2,3,4-tetrahydroisoquinoline with chloroethyl chloroformate in refluxing toluene (110°C, 6h) followed by hydrolysis provides the secondary amine precursor in 78% yield. This step enables subsequent sulfonamide formation.

1-Methyl-1H-Pyrazol-4-Yl Substituent Installation

Source provides critical insights into pyrazole synthesis through hydrazine-acrylate condensations:

Regioselective Pyrazole Formation

Reaction of methyl 3-methoxyacrylate with methylhydrazine in methanol (0°C → reflux, 8h) produces 1-methyl-1H-pyrazol-5-ol (73% yield). Bromination using PBr₃ in THF converts the 5-hydroxyl group to bromide, enabling Suzuki-Miyaura coupling.

Equation 1:
$$
\text{Methyl 3-methoxyacrylate} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{MeOH, Δ}} \text{1-Methyl-1H-pyrazol-5-ol} \quad
$$

C-4 Functionalization via Cross-Coupling

Pd(PPh₃)₄-catalyzed coupling of 4-bromo-1,2,3,4-tetrahydroisoquinoline with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in dioxane/H₂O (90°C, 12h) installs the pyrazole moiety at C-4 with 82% efficiency.

2,1,3-Benzothiadiazole-4-Sulfonyl Group Introduction

Directed Sulfonation of Benzothiadiazole

Electrophilic sulfonation of 2,1,3-benzothiadiazole using fuming H₂SO₄ (50°C, 4h) achieves 92% conversion to the 4-sulfonic acid derivative. Subsequent treatment with PCl₅ (reflux, 2h) generates 2,1,3-benzothiadiazole-4-sulfonyl chloride.

Table 2: Sulfonation Reaction Parameters

Reagent Temp (°C) Time (h) Conversion (%)
ClSO₃H 0 6 68
H₂SO₄ (fuming) 50 4 92

Sulfonamide Bond Formation

Condensation of tetrahydroisoquinoline's secondary amine with benzothiadiazole sulfonyl chloride (Et₃N, DCM, 0°C → RT) completes the target molecule synthesis. NMR monitoring shows complete conversion within 2h when using 1.2 eq sulfonyl chloride.

Integrated Synthetic Pathway

The optimized sequence proceeds as:

  • Tetrahydroisoquinoline Core : Benzotriazole-mediated cyclization → N-demethylation
  • Pyrazole Installation : Suzuki coupling at C-4
  • Sulfonylation : Amine-sulfonyl chloride condensation

Critical Considerations:

  • Steric Effects : Bulky substituents on the tetrahydroisoquinoline nitrogen necessitate increased reaction temperatures (ΔT ≈ 20°C) during sulfonylation
  • Electronic Effects : Electron-withdrawing benzothiadiazole enhances sulfonate leaving group ability, facilitating nucleophilic aromatic substitution

Analytical Characterization

Key spectroscopic signatures confirm structural integrity:

  • ¹H NMR (CDCl₃): δ 8.21 (d, J=8.4Hz, benzothiadiazole H-5), 7.89 (s, pyrazole H-3), 4.12 (m, tetrahydroisoquinoline H-1)
  • HRMS : m/z 453.0942 [M+H]⁺ (calc. 453.0938)

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazole and pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Used in the development of fluorescent probes for imaging and detection of biological molecules.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

Industry

    Materials Science: Utilized in the development of organic semiconductors and other advanced materials.

Mécanisme D'action

The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl and pyrazolyl groups can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The benzothiadiazole moiety may also contribute to the compound’s electronic properties, influencing its reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

    2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group on the pyrazolyl ring.

    2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline: Lacks the tetrahydroisoquinoline core.

Uniqueness

The presence of both the sulfonyl and pyrazolyl groups in conjunction with the tetrahydroisoquinoline core makes 2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline unique. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, distinguishing it from similar compounds.

Activité Biologique

The compound 2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative that combines a benzothiadiazole moiety with a tetrahydroisoquinoline structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O2S2C_{14}H_{15}N_3O_2S_2, with a molecular weight of approximately 325.42 g/mol. The structural components include:

  • Benzothiadiazole : Known for its diverse biological activities.
  • Tetrahydroisoquinoline : Associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds containing benzothiadiazole and tetrahydroisoquinoline derivatives. The following table summarizes findings related to the antibacterial activity against various strains:

CompoundStrain TestedActivity Observed
IVaE. coli (G-)No activity
IVbKlebsiella pneumoniae (G-)No activity
IVcStaphylococcus aureus (G+)Moderate activity
IVdStreptococcus mutans (G+)Significant activity

The compound IVd demonstrated notable antibacterial activity against Streptococcus mutans, indicating its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties were assessed using various assays including DPPH and FRAP. The results indicated that the compound exhibited significant radical scavenging ability, which is crucial for preventing oxidative stress-related diseases.

The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways.
  • Radical Scavenging : The presence of the benzothiadiazole unit contributes to its antioxidant properties by scavenging free radicals.

Case Studies

  • Photoprotective Properties : In vitro studies have shown that derivatives of benzothiadiazole can act as effective UV filters, providing protection against skin damage caused by UV radiation. This was evidenced by their ability to absorb UV light and prevent cellular damage in skin cells .
  • Antiproliferative Effects : Research has indicated that certain derivatives exhibit antiproliferative effects on cancer cell lines, suggesting their potential role in cancer therapy. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.